N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes furyl, thienylsulfonyl, and nitrobenzenesulfonamide groups.
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include:
Formation of the Furyl and Thienylsulfonyl Groups: These groups are synthesized separately through reactions involving furan and thiophene derivatives.
Coupling Reactions: The furyl and thienylsulfonyl groups are then coupled with ethyl groups under specific reaction conditions.
Introduction of the Nitrobenzenesulfonamide Group: This step involves the nitration of benzenesulfonamide, followed by its attachment to the previously formed intermediate.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide: This compound has a similar structure but with trimethyl groups instead of a nitro group.
N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide: This compound lacks the nitro group and has an ethanesulfonamide group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S3/c19-18(20)12-5-7-13(8-6-12)28(23,24)17-11-15(14-3-1-9-25-14)27(21,22)16-4-2-10-26-16/h1-10,15,17H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYURCHNGDYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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